molecular formula C12H10O2 B13164007 1-[3-(Furan-3-yl)phenyl]ethan-1-one

1-[3-(Furan-3-yl)phenyl]ethan-1-one

Cat. No.: B13164007
M. Wt: 186.21 g/mol
InChI Key: NUTXMXXAWUMQME-UHFFFAOYSA-N
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Description

1-[3-(Furan-3-yl)phenyl]ethan-1-one is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Furan-3-yl)phenyl]ethan-1-one can be synthesized through various methods. One common approach involves the reaction of 3-furylboronic acid with 3-bromobenzaldehyde under Suzuki coupling conditions. This reaction typically uses a palladium catalyst and a base such as potassium carbonate in a solvent like toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Furan-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[3-(Furan-3-yl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Furan-3-yl)phenyl]ethan-1-one involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2-Acetylfuran: Similar structure but with the furan ring directly attached to the ethanone moiety.

    3-Furylphenylmethanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness: 1-[3-(Furan-3-yl)phenyl]ethan-1-one is unique due to the specific positioning of the furan and phenyl groups, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

1-[3-(furan-3-yl)phenyl]ethanone

InChI

InChI=1S/C12H10O2/c1-9(13)10-3-2-4-11(7-10)12-5-6-14-8-12/h2-8H,1H3

InChI Key

NUTXMXXAWUMQME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=COC=C2

Origin of Product

United States

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